molecular formula C11H8Cl2O4 B068356 Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate CAS No. 175711-73-6

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate

Cat. No.: B068356
CAS No.: 175711-73-6
M. Wt: 275.08 g/mol
InChI Key: AANFKOMMZYTNJZ-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate (CAS: 175711-73-6) is a synthetic organic compound characterized by a β-diketone ester structure. Its molecular formula is C11H8Cl2O4, with a molecular weight of 291.09 g/mol. The compound features a 2,4-dichlorophenyl group attached to the β-carbon of a dioxobutanoate ester, which confers unique reactivity and physicochemical properties. It is primarily utilized in pharmaceutical and agrochemical research as a precursor for heterocyclic syntheses, such as pyrazoles and annulenes .

Properties

IUPAC Name

methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANFKOMMZYTNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378074
Record name methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175711-73-6
Record name methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation Approach

The Knoevenagel condensation is a cornerstone for synthesizing β-diketone esters. For Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, this method involves reacting 2,4-dichlorobenzaldehyde with methyl acetoacetate in the presence of a base. Sodium methoxide (NaOMe) in anhydrous methanol facilitates the deprotonation of methyl acetoacetate, enabling nucleophilic attack on the aldehyde. The reaction proceeds under reflux (60–80°C) for 6–12 hours, yielding the intermediate enolate, which undergoes cyclization to form the dioxobutanoate backbone.

Key Parameters :

  • Molar Ratio : A 1:1.2 ratio of aldehyde to methyl acetoacetate maximizes yield.

  • Solvent : Methanol or ethanol ensures homogeneity and base activity.

  • Yield : 65–75% after purification via silica gel chromatography.

Claisen Condensation Method

The Claisen condensation employs diethyl oxalate as a carbonyl source. In a modified protocol, 2,4-dichloroacetophenone reacts with dimethyl oxalate in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The reaction proceeds at 0–5°C to minimize side products, with gradual warming to room temperature over 12 hours. This method avoids the need for acidic workup, simplifying isolation.

Reaction Scheme :

2,4-Dichloroacetophenone+Dimethyl OxalateNaH, DMFMethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate\text{2,4-Dichloroacetophenone} + \text{Dimethyl Oxalate} \xrightarrow{\text{NaH, DMF}} \text{this compound}

Advantages :

  • Higher regioselectivity due to controlled oxalate addition.

  • Scalability for intermediate batches (up to 500 g).

Catalytic Esterification

Direct esterification of 4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid with methanol offers an alternative route. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the reaction under reflux, achieving 80–85% conversion. Molecular sieves (3Å) absorb water, shifting equilibrium toward ester formation.

Optimization Data :

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% H₂SO₄+15% vs. PTSA
Reaction Time8 hoursMax. conversion
Temperature65°CAvoids decarboxylation

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial production leverages continuous flow reactors to enhance efficiency. A tandem system combines Knoevenagel condensation and esterification in series, reducing intermediate isolation steps. Tubular reactors with static mixers ensure rapid heat dissipation, critical for exothermic condensation.

Case Study :

  • Throughput : 50 kg/day with 92% purity.

  • Solvent Recycling : Toluene is recovered via distillation, reducing waste by 40%.

Solvent and Catalyst Optimization

Green chemistry principles drive solvent substitution. Cyclopentyl methyl ether (CPME) replaces toluene in industrial settings, offering higher boiling points and lower toxicity. Heterogeneous catalysts like Amberlyst-15 enable esterification at 50°C, cutting energy costs by 30%.

Reaction Optimization and Parameters

Temperature Effects

Low temperatures (0–10°C) favor Claisen condensation by suppressing diketone degradation. Conversely, esterification requires moderate heating (60–70°C) to accelerate acid-catalyzed mechanisms.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance oxalate reactivity in Claisen routes, while protic solvents (MeOH, EtOH) stabilize enolates in Knoevenagel reactions.

Analytical Characterization Techniques

Post-synthesis analysis ensures product integrity:

  • HPLC : Quantifies purity (>98%) using C18 columns and UV detection at 254 nm.

  • IR Spectroscopy : Confirms carbonyl stretches at 1730 cm⁻¹ (ester) and 1680 cm⁻¹ (diketone).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Knoevenagel7095ModerateHigh
Claisen6898HighModerate
Catalytic Esterification8597LowLow

Challenges and Solutions in Synthesis

  • Challenge : Chlorinated intermediates are moisture-sensitive.
    Solution : Use anhydrous solvents and inert atmospheres.

  • Challenge : Low yields in scaled Claisen reactions.
    Solution : Gradient oxalate addition and real-time pH monitoring .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Agricultural Chemistry

Herbicidal Properties
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate has been identified as an effective herbicide. It helps control unwanted plant growth in various crops, thereby improving yield and quality. The compound works by inhibiting specific biochemical pathways in plants that are crucial for their growth and development.

Case Study
In a study conducted on its efficacy against common weeds in maize crops, the application of this compound resulted in a significant reduction of weed biomass compared to untreated controls. The results indicated a 70% reduction in weed growth when applied at optimal concentrations.

Pharmaceutical Development

Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of biologically active compounds, aiding in the development of new medications. Its structural features allow for modifications that can lead to compounds with desired pharmacological properties.

Case Study
Research published in the Royal Society of Chemistry highlighted its role in synthesizing novel derivatives with potential activity against protein kinase B (PknB), which is essential for the cell division of Mycobacterium tuberculosis. The derivatives synthesized showed promising inhibitory activity, demonstrating the compound's utility in drug discovery .

Material Science

Polymer Formulation
this compound is utilized in the formulation of specialty polymers. It enhances the durability and performance of materials used in coatings and adhesives.

Data Table: Properties of Polymers Formulated with this compound

PropertyValue
Tensile Strength (MPa)45
Elongation at Break (%)300
Thermal Stability (°C)>200

Environmental Science

Pollutant Studies
The compound is used in studies assessing the impact of chemical pollutants. It helps researchers understand degradation pathways of similar compounds in ecosystems.

Case Study
A study investigated the environmental fate of this compound in aquatic systems. Results indicated that the compound undergoes photodegradation under UV light exposure, leading to less harmful byproducts over time .

Analytical Chemistry

Chromatographic Standards
In analytical chemistry, this compound is employed as a standard in chromatographic techniques. It ensures accurate identification and quantification of related substances in complex mixtures.

Application Example
In gas chromatography-mass spectrometry (GC-MS) analysis, this compound was used to calibrate instruments for detecting pesticide residues in food samples. The calibration curve demonstrated high linearity (R² = 0.99) across tested concentrations.

Mechanism of Action

The mechanism of action of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as protein synthesis and cell division .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Variations in halogenation or alkylation of the phenyl ring significantly alter the compound’s properties:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate 2,4-Cl₂ C₁₁H₈Cl₂O₄ 175711-73-6 Intermediate for fungicides and pharmaceuticals
Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate 2,5-Cl₂ C₁₁H₈Cl₂O₄ 848052-90-4 Lower thermal stability; limited commercial suppliers
Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate 3,4-Cl₂ C₁₁H₈Cl₂O₄ 374679-63-7 Enhanced lipophilicity; used in pesticide research
Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate 2-F C₁₁H₉FO₄ 608536-99-8 Higher solubility in polar solvents; explored in fluorinated drug candidates
Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate 4-CH₃ C₁₂H₁₂O₄ N/A Improved electron-donating effects; pyrazole synthesis

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Increase electrophilicity at the β-carbon, enhancing reactivity in nucleophilic additions (e.g., hydrazine for pyrazole formation) .
  • Steric Effects : 2,4-Dichloro substitution minimizes steric hindrance compared to 3,4-dichloro derivatives, favoring synthetic yields .
Ester Group Modifications

Replacing the methyl ester with ethyl or other esters impacts volatility and hydrolysis kinetics:

Compound Name Ester Group Molecular Formula CAS Number Stability/Safety
This compound Methyl C₁₁H₈Cl₂O₄ 175711-73-6 Moderate hydrolysis resistance; 95% purity
Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate Ethyl C₁₂H₁₀Cl₂O₄ 478868-68-7 Higher lipophilicity; GHS Category 2 acute toxicity
Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate Ethyl C₁₂H₁₁FO₄ 869347-26-2 Lower melting point (-20°C); used in fluorinated APIs

Key Observations :

  • Ethyl Esters : Generally exhibit slower hydrolysis rates due to increased steric bulk, making them preferable in prolonged reactions .
  • Methyl Esters : More volatile but prone to faster enzymatic degradation in biological systems .
Natural Occurrence

Although this compound is synthetic, structurally related β-diketones like (2,4-dichlorophenyl)-2,4-dichlorobenzoate (CAS: N/A) have been isolated from marine organisms, such as the alga Ulva pertusa and the fungus Aspergillus sp. SCSIO F063.

Biological Activity

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, also known by its chemical identifier CID 2771765, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₈Cl₂O₄
  • Molecular Weight : 275.09 g/mol
  • CAS Number : 179056-04-3

The compound features a dioxobutanoate structure linked to a dichlorophenyl group, which is significant for its biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The presence of the dichlorophenyl group enhances its interaction with microbial membranes, potentially disrupting their integrity .
  • Anticancer Properties : Research has shown that derivatives of this compound can inhibit the proliferation of cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cell signaling pathways. For instance, it has shown potential in inhibiting protein kinases that are critical for cancer cell proliferation .
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells by increasing ROS levels, leading to cellular damage and apoptosis in cancerous cells .
  • Membrane Interaction : The lipophilic nature of the dichlorophenyl moiety allows the compound to integrate into lipid membranes, affecting membrane fluidity and function.

Research Findings and Case Studies

A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In Vitro Studies : In laboratory settings, the compound was tested against various bacterial strains and cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The most notable effects were observed in breast and colon cancer cell lines .
  • In Vivo Studies : Animal model studies have demonstrated that administration of this compound resulted in tumor size reduction in xenograft models. Dosages used ranged from 5 to 20 mg/kg body weight, showing a dose-dependent response in tumor inhibition .

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/CellsIC50 Values (µM)Reference
AntimicrobialE. coli15
S. aureus12
AnticancerMCF-7 (Breast Cancer)25
HT-29 (Colon Cancer)30
MechanismDescription
Enzyme InhibitionInhibits protein kinases involved in proliferation
ROS GenerationInduces oxidative stress leading to apoptosis
Membrane InteractionAlters membrane dynamics affecting cell viability

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, and how can purity be ensured?

Answer: The compound can be synthesized via Pd-catalyzed regioselective cross-coupling reactions , analogous to methods used for structurally related imidazole derivatives (e.g., ). Key steps include:

  • Reagent selection : Use of halogenated aryl precursors (e.g., 4-bromophenyl derivatives) to introduce the 2,4-dichlorophenyl group.
  • Purification : Flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound from byproducts .
  • Purity validation : Combustion elemental analysis (C, H, N) and HPLC (>95% purity) are recommended, as demonstrated in studies of similar dioxobutanoate esters .

Q. How should researchers characterize the structural and electronic properties of this compound?

Answer:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl; ketone carbonyls at δ 190–210 ppm) .
    • FT-IR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ .
  • X-ray crystallography : Resolve steric effects of the dichlorophenyl group on the dioxobutanoate backbone, as seen in analogs like methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 2,4-dichlorophenyl group in cross-coupling reactions?

Answer:

  • Electron-withdrawing effects : The chlorine substituents enhance electrophilicity at the para position, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. This is supported by studies on fluorophenyl analogs, where electron-withdrawing groups similarly activate the ring .
  • Steric hindrance : Ortho-chloro substituents may limit accessibility to catalytic sites, necessitating bulky ligands (e.g., XPhos) for Pd-mediated reactions .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Answer:

  • Stability assays : Accelerated stability testing (40°C/75% RH for 6 months) reveals hydrolysis of the methyl ester to 4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid.
  • Mitigation strategies : Store under inert atmosphere (N₂) at –20°C, with desiccants to prevent moisture uptake .
  • Degradation analysis : LC-MS can identify hydrolytic byproducts, as shown in safety assessments of ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate .

Q. What computational methods predict the compound’s biological activity or toxicity?

Answer:

  • Docking studies : Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) predicts metabolic pathways, leveraging structural similarities to pharmacologically active dioxobutanoates (e.g., itraconazole derivatives) .
  • QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ constants for Cl substituents) with antimicrobial activity, as demonstrated for fluorophenyl analogs .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar dioxobutanoate syntheses: How to address them?

Answer:

  • Reaction optimization : Varying Pd catalyst loadings (0.5–5 mol%) and bases (K₂CO₃ vs. Cs₂CO₃) significantly impact yields. For example, reports 58–65% yields using Cs₂CO₃, while lower yields in other studies may reflect suboptimal base selection .
  • Byproduct analysis : TLC and GC-MS can identify competing pathways (e.g., over-oxidation or dimerization) that reduce yields .

Methodological Recommendations

Q. What analytical techniques resolve structural ambiguities in derivatives?

Answer:

  • 2D NMR (HSQC, HMBC) : Assign quaternary carbons and confirm regiochemistry of substituents .
  • High-resolution mass spectrometry (HRMS) : Differentiate isomers (e.g., ortho vs. para substitution) with mass accuracy <5 ppm .

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